molecular formula C13H21NO B6512877 1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-dimethylbutan-1-one CAS No. 1797095-47-6

1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-dimethylbutan-1-one

Cat. No.: B6512877
CAS No.: 1797095-47-6
M. Wt: 207.31 g/mol
InChI Key: ZEYWEOCWNXWXNY-UHFFFAOYSA-N
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Description

1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-dimethylbutan-1-one is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is part of the tropane alkaloid family, which is known for its wide array of biological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-dimethylbutan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of catalytic systems and optimized reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-dimethylbutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-dimethylbutan-1-one involves its interaction with molecular targets such as monoamine neurotransmitter transporters. By inhibiting the re-uptake of neurotransmitters like dopamine, serotonin, and noradrenaline, the compound can modulate neural activity and influence various physiological functions .

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-13(2,3)9-12(15)14-10-5-4-6-11(14)8-7-10/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYWEOCWNXWXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1C2CCC1C=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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